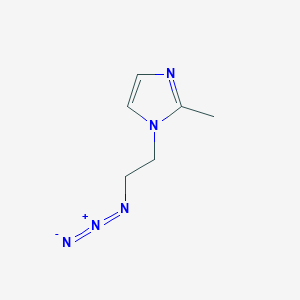

1-(2-Azidoethyl)-2-methylimidazole

Descripción general

Descripción

1-(2-Azidoethyl)-2-methylimidazole is a useful research compound. Its molecular formula is C6H9N5 and its molecular weight is 151.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Agents

1-(2-Azidoethyl)-2-methylimidazole is utilized as a precursor in the synthesis of various antimicrobial agents. Its azide functional group allows for click chemistry reactions, particularly the azide-alkyne cycloaddition, which facilitates the development of new antibiotics targeting resistant bacterial strains.

Case Study: Synthesis of Nitroimidazole Antibiotics

A notable application of this compound is in the synthesis of nitroimidazole antibiotics. These compounds are essential in treating anaerobic infections. The azido group can be transformed into an amine or other functional groups through reduction, allowing for the modification of antibiotic structures to enhance efficacy and reduce side effects .

Materials Science

Polymer Chemistry

In polymer science, this compound serves as a functional monomer for the preparation of azide-containing polymers. These polymers can be utilized in various applications, including drug delivery systems and smart materials that respond to environmental stimuli.

Table 1: Properties of Azide-Functionalized Polymers

| Property | Value |

|---|---|

| Solubility | Soluble in polar solvents |

| Thermal Stability | Stable up to 200°C |

| Reactivity | High due to azide group |

Case Study: Smart Drug Delivery Systems

Research has demonstrated that polymers synthesized from this compound can be used to create smart drug delivery systems that release therapeutics in response to specific stimuli (e.g., pH changes). These systems show promise in enhancing the bioavailability and targeting of drugs .

Bioconjugation

Targeted Drug Delivery

The azide moiety in this compound enables its use in bioconjugation techniques, where it can be attached to biomolecules (e.g., proteins, peptides) via click chemistry. This application is crucial for developing targeted therapies that minimize side effects by directing drugs specifically to diseased tissues.

Table 2: Applications of Bioconjugated Compounds

| Application | Description |

|---|---|

| Targeted Therapy | Directs drugs to specific cells/tissues |

| Diagnostic Imaging | Enhances imaging contrast for disease detection |

| Vaccine Development | Improves immune response through targeted delivery |

Case Study: Development of Targeted Anticancer Agents

Studies have shown that conjugating anticancer drugs with this compound derivatives significantly improves their targeting ability and reduces systemic toxicity. This method has been particularly effective in enhancing the therapeutic index of existing chemotherapeutics .

Propiedades

Fórmula molecular |

C6H9N5 |

|---|---|

Peso molecular |

151.17 g/mol |

Nombre IUPAC |

1-(2-azidoethyl)-2-methylimidazole |

InChI |

InChI=1S/C6H9N5/c1-6-8-2-4-11(6)5-3-9-10-7/h2,4H,3,5H2,1H3 |

Clave InChI |

PECXYRBEPGUJNS-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC=CN1CCN=[N+]=[N-] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.